RyR1 Activation: R-3,5-Dihydroxypentanoic Acid vs. UK-Prescribed Statins (In Vitro Pharmacology)
The isolated R-3,5-dihydroxypentanoic acid unit—the essential structural moiety all statins require for HMG-CoA reductase inhibition—did not activate skeletal ryanodine receptors (RyR1), whereas all UK-prescribed statins activated RyR1 at nanomolar concentrations [1]. Cerivastatin, a statin withdrawn for life-threatening muscle toxicity, was the most potent RyR1 activator and uniquely opened RyR1 channels independently of cytosolic Ca²⁺ [1]. This demonstrates that the core 3,5-dihydroxypentanoate pharmacophore is separable from the RyR1 off-target activity that contributes to statin-induced myopathy.
| Evidence Dimension | RyR1 activation (skeletal ryanodine receptor modulation) |
|---|---|
| Target Compound Data | No RyR1 activation detected |
| Comparator Or Baseline | All UK-prescribed statins activate RyR1 at nanomolar concentrations; cerivastatin activates RyR1 independently of cytosolic Ca²⁺ |
| Quantified Difference | Qualitative binary difference: no activation vs. nanomolar activation (all comparators); cerivastatin additionally shows Ca²⁺-independent channel opening |
| Conditions | [³H]ryanodine binding assay; RyR1 channels from sheep, mouse, or rabbit skeletal muscle incorporated into planar lipid bilayers |
Why This Matters
For researchers developing next-generation statins with reduced myopathy risk, the R-3,5-dihydroxypentanoic acid unit provides a validated negative-control scaffold that retains HMG-CoA reductase target recognition without RyR1 liability.
- [1] Lindsay C, Musgaard M, Russell AJ, Sitsapesan R. Statin activation of skeletal ryanodine receptors (RyR1) is a class effect but separable from HMG-CoA reductase inhibition. Br J Pharmacol. 2022. View Source
